molecular formula C37H31Cl2N3O4S2 B601483 Fenticonazole Impurity E CAS No. 1313397-06-6

Fenticonazole Impurity E

Cat. No.: B601483
CAS No.: 1313397-06-6
M. Wt: 716.7 g/mol
InChI Key: MMAMVYJFSGNFBD-UHFFFAOYSA-N
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Description

Fenticonazole Impurity E is a chemical compound associated with the antifungal agent fenticonazole. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the related substances that can be found during the synthesis or degradation of fenticonazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenticonazole Impurity E involves complex organic reactions. The primary synthetic route includes the reaction of 2,4-dichlorophenyl with various reagents to form the intermediate compounds, which are then further reacted to produce this compound. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and chromatography to isolate the impurity. Quality control measures are implemented to monitor the concentration of the impurity in the final product.

Chemical Reactions Analysis

Types of Reactions: Fenticonazole Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated compounds.

Scientific Research Applications

Fenticonazole Impurity E has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fenticonazole formulations.

    Biology: Research involving the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the parent drug.

    Medicine: Studying impurities like this compound aids in the development of safer and more effective pharmaceutical formulations.

    Industry: It is used in quality control processes to ensure the consistency and safety of fenticonazole products.

Mechanism of Action

The mechanism of action of Fenticonazole Impurity E is not as well-studied as the parent compound, fenticonazole. it is believed to interact with similar molecular targets, such as fungal cell membranes and enzymes. The impurity may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane disruption and fungal cell death.

Comparison with Similar Compounds

  • Fenticonazole Impurity A
  • Fenticonazole Impurity B
  • Fenticonazole Impurity C
  • Fenticonazole Impurity D

Comparison: Fenticonazole Impurity E is unique in its chemical structure and the specific reactions it undergoes. While other impurities may share some similarities in their synthesis and reactions, this compound has distinct properties that differentiate it from the others. For example, its specific oxidation and reduction reactions may yield different products compared to other impurities.

Properties

CAS No.

1313397-06-6

Molecular Formula

C37H31Cl2N3O4S2

Molecular Weight

716.7 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate

InChI

InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1

InChI Key

MMAMVYJFSGNFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-]

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​[[4-​(phenylthio)​phenyl]​methoxy]​ethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Origin of Product

United States

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